2,3,4-Tri-O-benzyl-L-fucopyranose

Vue d'ensemble

Description

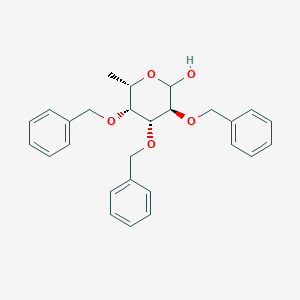

2,3,4-Tri-O-benzyl-L-fucopyranose is a chemical compound with the molecular formula C27H30O5 and a molecular weight of 434.52 g/mol . It is a derivative of L-fucose, a deoxy sugar, and is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 4 of the fucopyranose ring . This compound is commonly used as an intermediate in the synthesis of various carbohydrates and glycoconjugates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranose typically involves the protection of the hydroxyl groups of L-fucose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4-Tri-O-benzyl-L-fucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.

Reduction: LiAlH4 in ether or hydrogen gas with a palladium catalyst in ethanol.

Substitution: NaOMe or NaOEt in methanol or ethanol.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the benzyl groups.

Applications De Recherche Scientifique

2,3,4-Tri-O-benzyl-L-fucopyranose has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2,3,4-Tri-O-benzyl-L-fucopyranose involves its role as an intermediate in biochemical pathways. The compound interacts with specific enzymes and receptors involved in glycosylation processes, influencing the synthesis and function of glycoproteins and glycolipids . These interactions can modulate cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities.

Comparaison Avec Des Composés Similaires

2,3,4-Tri-O-benzyl-L-fucopyranose can be compared with other benzylated sugars such as:

2,3,4-Tri-O-benzyl-D-glucopyranose: Similar structure but derived from D-glucose instead of L-fucose.

2,3,4-Tri-O-benzyl-D-galactopyranose: Similar structure but derived from D-galactose.

Uniqueness

Activité Biologique

2,3,4-Tri-O-benzyl-L-fucopyranose is a fucosyl derivative characterized by the presence of three benzyl groups attached to the hydroxyl positions of L-fucose. This compound has garnered attention in biological research due to its potential applications in glycosylation reactions and as a building block for more complex glycoconjugates. Its unique structure allows for various interactions within biological systems, influencing protein functions and cellular processes.

- Molecular Formula : C27H30O5

- CAS Number : 60431-34-7

- Molecular Weight : 442.52 g/mol

The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes through its functional groups. The presence of benzyl groups enhances lipophilicity, which may facilitate membrane permeability and interactions with hydrophobic pockets in proteins.

Interaction with Proteins

The compound can potentially modulate enzyme activities by:

- Inhibiting or activating enzymes : By mimicking natural substrates or altering enzyme conformation.

- Binding to receptors : Influencing signaling pathways related to cell adhesion and immune responses.

Biological Activity Studies

Recent studies have highlighted the compound's role in various biological contexts:

Anticancer Activity

Research indicates that derivatives of fucose, including this compound, can exhibit anticancer properties by:

- Inhibiting tumor cell proliferation.

- Inducing apoptosis in cancer cells through glycan-mediated interactions with cell surface receptors.

Glycobiology Applications

The compound serves as a versatile glycosyl donor in synthetic chemistry, facilitating the construction of complex glycoconjugates that can be used in vaccine development and targeted drug delivery systems.

Case Study 1: Synthesis and Application in Glycosylation

A study published in Nature Communications demonstrated the use of this compound as a glycosyl donor in the synthesis of Lewis Y antigen analogs. The fucosylation reactions were characterized by high regioselectivity and yield, showcasing the compound's utility in creating biologically relevant glycoconjugates .

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Fucosylation | 85 | High |

| Coupling with Protein | 90 | Moderate |

Case Study 2: Anticancer Properties

In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of fucosyl derivatives on various cancer cell lines. Results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

Propriétés

IUPAC Name |

(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-OGPNLZSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.